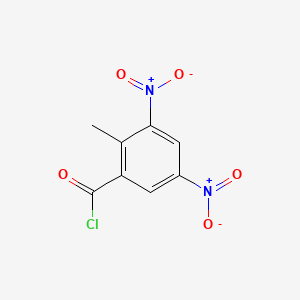

2-Methyl-3,5-dinitrobenzoyl chloride

CAS No.: 39614-85-2

Cat. No.: VC17011069

Molecular Formula: C8H5ClN2O5

Molecular Weight: 244.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39614-85-2 |

|---|---|

| Molecular Formula | C8H5ClN2O5 |

| Molecular Weight | 244.59 g/mol |

| IUPAC Name | 2-methyl-3,5-dinitrobenzoyl chloride |

| Standard InChI | InChI=1S/C8H5ClN2O5/c1-4-6(8(9)12)2-5(10(13)14)3-7(4)11(15)16/h2-3H,1H3 |

| Standard InChI Key | AGYLEAJVAFGNEF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)Cl |

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

2-Methyl-3,5-dinitrobenzoyl chloride is an aromatic acyl chloride with nitro and methyl substituents. Its IUPAC name reflects the substitution pattern: 2-methyl-3,5-dinitrobenzoyl chloride. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 39614-85-2 | |

| Molecular Formula | ||

| Molecular Weight | 244.589 g/mol | |

| Exact Mass | 243.989 g/mol | |

| Polar Surface Area (PSA) | 108.71 Ų |

The methyl group at the 2-position and nitro groups at the 3- and 5-positions create steric and electronic effects that influence reactivity. The acyl chloride functional group () renders the compound highly electrophilic, facilitating nucleophilic substitution reactions .

Physical and Spectral Data

Critical physical properties include:

The compound’s infrared (IR) spectrum would show characteristic peaks for (1520–1350 cm⁻¹) and (1800–1770 cm⁻¹). Nuclear magnetic resonance (NMR) data would reveal aromatic proton environments influenced by electron-withdrawing nitro groups .

Synthesis and Manufacturing

Optimization Challenges

Key challenges include:

-

Nitro Group Stability: Nitro groups are prone to reduction under harsh conditions. The use of selective reductants (e.g., zinc borohydride with tetramethylethylenediamine) minimizes undesired side reactions .

-

Chlorination Efficiency: Excess chlorination agents (e.g., ) and catalysts (e.g., -dimethylformamide) improve yields .

Reactivity and Functional Applications

Chemical Reactivity

The compound’s reactivity is dominated by:

-

Acyl Chloride Group: Reacts with amines to form amides () or with alcohols to yield esters () .

-

Nitro Groups: Electron-withdrawing effects activate the aromatic ring for electrophilic substitution at the para position relative to the methyl group .

Industrial and Pharmaceutical Uses

-

Pharmaceutical Intermediates: Serves as a precursor for active pharmaceutical ingredients (APIs), particularly in antimicrobial or antitumor agents .

-

Specialty Chemicals: Used in synthesizing dyes, polymers, and agrochemicals due to its nitro-aromatic backbone .

Research and Development Trends

Recent Advances

-

Catalytic Reductions: Studies on selective nitro group retention during acyl chloride reductions could enhance synthetic efficiency .

-

Green Chemistry: Solvent-free or aqueous-phase reactions are under exploration to reduce environmental impact .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume